Fmoc-Ser-OtBu
Description
Contextualization of Amino Acid Derivatives in Organic Chemistry Research
Amino acid derivatives are fundamental tools in organic chemistry, serving as versatile building blocks for the synthesis of a wide array of complex molecules. researchgate.netoup.com Beyond their role in constructing peptides and proteins, these modified amino acids are integral to the development of peptidomimetics, natural products, and pharmaceuticals. numberanalytics.comresearchgate.net The strategic modification of amino acids allows chemists to influence properties such as solubility, reactivity, and biological activity, thereby expanding the accessible chemical space for drug discovery and materials science. nih.gov The ability to create both natural and unnatural amino acid derivatives through organic synthesis has significantly advanced various fields, including medicinal chemistry and biotechnology. researchgate.netnih.gov
Overview of Fmoc-Ser-OtBu as a Key Building Block
This compound is a widely utilized building block in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides. smolecule.com In SPPS, the peptide is assembled sequentially while one end is anchored to a solid resin support. openaccessjournals.compeptide.com this compound provides the serine residue for incorporation into the growing peptide chain, with its protecting groups ensuring the integrity of the synthesis. smolecule.com
Historical Development of Fmoc Chemistry
The development of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Louis A. Carpino in 1970 was a landmark achievement in peptide synthesis. peptide.compublish.csiro.aupeptide.com Initially, its advantages were not fully appreciated. publish.csiro.au However, by the late 1970s, the Fmoc group was integrated into solid-phase peptide synthesis, offering a milder alternative to the then-predominant Boc (tert-butyloxycarbonyl) chemistry. peptide.comnih.gov The Boc strategy required harsh acidic conditions for deprotection, which could lead to the degradation of sensitive peptides. publish.csiro.au The base-lability of the Fmoc group provided a more gentle and orthogonal approach, which has since become the method of choice for many peptide chemists. altabioscience.compublish.csiro.au By the mid-1990s, a vast majority of laboratories had adopted Fmoc chemistry for peptide synthesis. nih.gov
Advantages of Fmoc/tBu Orthogonal Protecting Group Strategy
The combination of the base-labile Fmoc group for N-terminal protection and the acid-labile tert-butyl (tBu) group for side-chain protection forms the basis of an orthogonal strategy in peptide synthesis. iris-biotech.decsic.es Orthogonality means that each class of protecting group can be removed under specific conditions without affecting the other. iris-biotech.de
The Fmoc group is typically removed using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF). altabioscience.comcsic.es In contrast, the tBu group is stable to these basic conditions but is readily cleaved by a strong acid, such as trifluoroacetic acid (TFA), usually at the final step of the synthesis when the peptide is cleaved from the resin. altabioscience.comiris-biotech.decsic.es This orthogonality is a significant advantage, as it minimizes side reactions and allows for the synthesis of complex and sensitive peptides with high fidelity. altabioscience.comub.edu The Fmoc/tBu strategy is well-suited for automation and has contributed to the rapid and efficient synthesis of long and complex peptides. altabioscience.com
Scope and Objectives of Research on this compound
Research involving this compound is primarily focused on its application in the synthesis of biologically active peptides and proteins. Its use is integral to the development of peptide-based therapeutics, including antibiotics and vaccines. smolecule.com For instance, it has been used in the total synthesis of the antibiotic daptomycin (B549167) and in the preparation of MUC1 T-cell helper peptides for vaccine research. smolecule.comchemicalbook.com Furthermore, this compound is a key component in the synthesis of proteins like ubiquitin, which are crucial for studying cellular processes. smolecule.comchemicalbook.com The objective of much of this research is to leverage the precise control offered by Fmoc chemistry to construct complex peptides that can be used to investigate biological functions and to develop new therapeutic agents. smolecule.comchemimpex.com
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 110797-35-8 chemimpex.com |
| Molecular Formula | C22H25NO5 chemicalbook.comchemimpex.com |
| Molecular Weight | 383.44 g/mol chemicalbook.comchemimpex.com |
| Appearance | White to off-white solid/powder chemicalbook.comchemimpex.com |
| Melting Point | 122 - 128 °C chemimpex.com |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone chemicalbook.comlookchem.com |
| Storage Temperature | 2-8°C or -20°C chemicalbook.commedchemexpress.com |
Research Findings on the Synthesis of this compound and its Application
A common method for the synthesis of this compound involves a two-step process. First, the hydroxyl group of serine is protected by reacting it with tert-butyl bromide in the presence of a base to form O-tert-butyl-L-serine. Subsequently, the Fmoc protecting group is introduced by treating the O-tert-butyl-L-serine with fluorenylmethyloxycarbonyl chloride, again in the presence of a base. smolecule.com
In a patented method for synthesizing the dipeptide Fmoc-Ser(tBu)-Cys-OH, a similar initial pathway is described for creating the Fmoc-Ser(tBu)-OH intermediate. This involves reacting L-serine with methanol (B129727) and thionyl chloride to get L-serine methyl ester hydrochloride, which is then further reacted to yield (S)-O-tertiary butyl serine methyl ester tosilate. Saponification then yields (S)-O-tertiary butyl serine, which is reacted with fluorenylmethyl chloroformate to produce (S)-N-fluorenylmethoxyl carbonyl-O-tertiary butyl serine (Fmoc-Ser(tBu)-OH). google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-20(25)19(12-24)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19,24H,12-13H2,1-3H3,(H,23,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOWIDHANLLHNO-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451502 | |
| Record name | Fmoc-Ser-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110797-35-8 | |
| Record name | Fmoc-Ser-OtBu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90451502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-alpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-butyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Strategies of Fmoc Ser Otbu
Established Synthetic Pathways for Fmoc-Ser-OtBu
The synthesis of this compound involves the strategic introduction of two key protecting groups onto the serine amino acid: the N-α-Fmoc group and the O-tert-butyl ester. These steps are typically performed sequentially to ensure the desired functionalization and maintain the stereochemical integrity of the serine residue.
N-α-Fmoc Protection Methodsgoogle.comwikipedia.orgmedchemexpress.comgoogle.comgoogle.comnih.govrsc.org
The introduction of the N-α-Fmoc protecting group is a fundamental step in preparing Fmoc-amino acids. This protection is typically achieved through the reaction of the free amino group of the amino acid with an activated Fmoc reagent. Common reagents employed for this purpose include:
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): This is a highly reactive reagent that readily acylates the amino group. The reaction is often carried out in the presence of a base, such as sodium bicarbonate or diisopropylethylamine (DIPEA), in aqueous or mixed aqueous-organic solvent systems. For instance, a general procedure involves reacting the amine with Fmoc-Cl in a water/ethanol mixture at elevated temperatures, followed by isolation of the Fmoc-protected product. rsc.org
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu): Fmoc-OSu is another widely used and effective reagent for Fmoc protection. It reacts with primary and secondary amines via nucleophilic substitution, forming a stable amide bond. This method is favored for its milder reaction conditions compared to Fmoc-Cl. medchemexpress.comgoogle.com
The Fmoc group is characterized by its lability to weak bases, most commonly piperidine (B6355638), which allows for its selective removal during peptide synthesis without affecting most other acid-labile side-chain protecting groups. wikipedia.orgnih.goviris-biotech.deiris-biotech.depeptide2.comrsc.org The high purity of Fmoc-protected amino acid building blocks, often exceeding 99% by HPLC, is critical for successful peptide synthesis. nih.gov
O-tert-Butyl Esterification Proceduresgoogle.comgoogle.comgoogle.com
The O-tert-butyl (tBu) ester is a common and effective protecting group for the hydroxyl functionality of serine. Its introduction typically involves a multi-step process starting from serine or its derivatives. A representative synthetic route involves:
Esterification of Serine: L-serine is often first converted to its methyl ester hydrochloride by treatment with thionyl chloride in anhydrous methanol (B129727). google.comgoogle.com
tert-Butylation: The serine methyl ester hydrochloride is then reacted with isobutene in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a suitable solvent (e.g., dioxane or dichloromethane). This step yields the O-tert-butyl serine methyl ester. google.comgoogle.com
Saponification: The methyl ester is subsequently saponified, typically using a mild base like sodium hydroxide (B78521) in methanol, to afford O-tert-butyl-L-serine. google.comgoogle.com
Fmoc Protection: Finally, the O-tert-butyl-L-serine is reacted with either Fmoc-Cl or Fmoc-OSu to introduce the N-α-Fmoc group, yielding the desired Fmoc-Ser(tBu)-OH. google.comgoogle.com
The tert-butyl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin. iris-biotech.deiris-biotech.dersc.orgpeptide.compeptide.com
Stereoselective Synthesis Considerationsrsc.orgcem.comchemimpex.combiocrick.comsigmaaldrich.com
Maintaining the stereochemical integrity of the L-serine residue throughout the synthesis is paramount. Fmoc-Ser(tBu)-OH is commercially available with high enantiomeric purity, often specified as ≥ 99.8%. cem.com The synthesis methods are designed to minimize or prevent racemization, a process where the chiral center of the amino acid is converted into a mixture of enantiomers. While Fmoc chemistry itself is known to help suppress racemization during coupling steps, careful selection of reagents, solvents, and reaction conditions is crucial. nih.govpeptide.com Analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) are employed to verify the enantiomeric purity of the final product. rsc.org The compound's optical activity, for example, [α]²⁰/D +25.5±1° (c = 1% in ethyl acetate), serves as an indicator of its stereochemical purity. sigmaaldrich.com
Advanced Synthetic Methodologies
Beyond the fundamental protection strategies, advanced methodologies leverage this compound for more complex synthetic endeavors, including solid-phase and liquid-phase approaches.
Polymer-Supported Synthesis Techniquesnih.goviris-biotech.deiris-biotech.depeptide2.compeptide.comcem.comchemimpex.combiocrick.comsigmaaldrich.comsigmaaldrich.compubcompare.aipeptide.comrsc.orgacs.orgwiley-vch.degoogle.com
Fmoc-Ser(tBu)-OH is a cornerstone of Solid-Phase Peptide Synthesis (SPPS). In this technique, the C-terminal amino acid is first attached to an insoluble polymer resin via a cleavable linker. The peptide chain is then elongated through iterative cycles of Fmoc deprotection (typically with piperidine) and coupling of the next Fmoc-protected amino acid. iris-biotech.depeptide2.com The tert-butyl protecting group on the serine side chain remains intact throughout these cycles and is removed along with the final cleavage of the peptide from the resin using acidic conditions (e.g., TFA). iris-biotech.deiris-biotech.depeptide.compeptide.com
The advantages of SPPS include simplified purification, as excess reagents and byproducts can be removed by filtration, and the potential for automation, leading to faster synthesis and higher yields. iris-biotech.de Fmoc-Ser(tBu)-OH has been utilized in the stereoselective polymer-supported synthesis of various complex structures, such as morpholine (B109124) and thiomorpholine (B91149) derivatives. biocrick.comsigmaaldrich.com Its role as a standard building block in Fmoc SPPS is well-established for introducing serine residues into peptide sequences. peptide.comsigmaaldrich.comsigmaaldrich.com
Liquid-Phase Synthesis of Fmoc-Ser(tBu)-containing Fragmentsgoogle.comrsc.orgpeptide.comgoogle.com
Fmoc-Ser(tBu)-OH is also instrumental in liquid-phase peptide synthesis (LPPS), particularly for the preparation of peptide fragments. In this approach, shorter peptide sequences are synthesized in solution, often using Fmoc-protected amino acids, and then coupled together to form the final target peptide. rsc.org The tert-butyl ester is stable under mild basic conditions, allowing for selective deprotection or modification of other parts of the molecule before fragment condensation. peptide.com
A notable example includes the synthesis of a tripeptide fragment, Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH, via liquid-phase methods, which was then incorporated into a larger peptide sequence using solid-phase synthesis. google.com LPPS strategies often employ convergent approaches, where pre-synthesized fragments are coupled, offering advantages in managing solubility and purification for longer or more complex peptides. rsc.orggoogle.com The use of Fmoc-protected amino acids in solution-phase coupling reactions is well-documented, with various coupling reagents employed to ensure efficient fragment ligation. rsc.orgsci-hub.se
Racemization Studies During Fmoc-Ser(tBu)-OH Synthesis
Maintaining the chiral integrity of amino acid building blocks is paramount in peptide synthesis to ensure the biological activity and structural fidelity of the final peptide. Racemization, the loss of stereochemical purity, can occur during various synthetic steps, including activation and coupling. Studies focusing on the synthesis of protected serine derivatives, such as Fmoc-Ser(tBu)-OH (Nα-Fmoc-O-tert-butyl-L-serine), have investigated factors that can lead to epimerization at the α-carbon.
Derivatization of this compound for Specific Applications
This compound serves as a foundational building block for creating more complex, modified serine residues, enabling the synthesis of peptides with diverse functionalities. These derivatizations primarily target the hydroxyl group of the serine side chain.
Glycosylated Serine Derivatives
Glycosylated serine residues are critical components of many biologically active peptides and proteins, influencing their stability, folding, and interactions. This compound can be chemically modified to incorporate various sugar moieties onto its hydroxyl group, creating glycosylated serine building blocks for solid-phase peptide synthesis (SPPS) formulationbio.comrsc.orgspringernature.comqyaobio.combachem.comnih.govnih.govsigmaaldrich-jp.com.
The synthesis of O-glycosylated serine derivatives typically involves coupling a protected sugar moiety to the hydroxyl group of serine. For example, N-acetylgalactosamine (GalNAc) or glucose (Glc) residues can be attached. These glycosylated amino acid building blocks are then incorporated into peptide sequences using standard Fmoc-SPPS protocols rsc.orgsigmaaldrich-jp.comrsc.orgresearchgate.net. The tert-butyl ester protecting the carboxyl group and the Fmoc group on the amine are stable under typical glycosylation and SPPS conditions, allowing for orthogonal protection strategies rsc.orgsigmaaldrich-jp.com. Research has focused on developing efficient and stereoselective methods for synthesizing these building blocks, often employing protected sugars and specific glycosylation catalysts to achieve the desired anomeric configuration (α or β) springernature.comnih.govresearchgate.netrsc.org.
Phosphorylated Serine Derivatives
Phosphorylation of serine residues is a ubiquitous post-translational modification that plays a crucial role in cellular signaling and regulation. This compound can be derivatized to create Fmoc-protected phosphoserine building blocks for the synthesis of phosphopeptides thieme-connect.deqyaobio.comresearchgate.netkohan.com.twcam.ac.uk.
The synthesis of phosphoserine derivatives often involves protecting the phosphate (B84403) group to ensure stability during SPPS. Commonly used derivatives include those with benzyl (B1604629) (Bzl) or other acid-labile protecting groups on the phosphate, such as Fmoc-Ser(PO(OBzl)OH)-OH thieme-connect.dekohan.com.tw. These derivatives are compatible with Fmoc-SPPS, allowing for the stepwise incorporation of phosphoserine residues into peptide chains kohan.com.twcam.ac.uk. Challenges in phosphopeptide synthesis include potential β-elimination reactions and sluggish coupling, which can be addressed by careful selection of coupling reagents and protecting groups kohan.com.tw. For example, monobenzyl-protected phosphoamino acids are often preferred as fully protected phosphate triesters can undergo β-elimination upon treatment with piperidine . The tert-butyl ester provides stability during the Fmoc deprotection steps and is removed during final peptide cleavage thieme-connect.de.
Spin-Labeled Serine Derivatives
Spin-labeled amino acids are valuable tools for investigating protein structure, dynamics, and interactions using Electron Paramagnetic Resonance (EPR) spectroscopy. This compound can be modified to incorporate spin labels onto its hydroxyl side chain, yielding spin-labeled serine building blocks for SPPS mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.goviris-biotech.dex-mol.net.
These derivatives are typically synthesized by covalently attaching a nitroxide radical, such as a PROXYL or TOAC moiety, to the serine hydroxyl group mdpi.comresearchgate.netresearchgate.netiris-biotech.de. The resulting Fmoc-protected, spin-labeled serine building blocks are then incorporated into peptides using standard Fmoc-SPPS protocols researchgate.netresearchgate.netx-mol.net. The Fmoc group allows for facile deprotection, and the tert-butyl ester protects the carboxyl group during synthesis researchgate.netresearchgate.net. The spin-labeled peptides can then be analyzed by EPR and DNP-enhanced NMR spectroscopy to provide insights into molecular structure and dynamics researchgate.netnih.gov. Strategies for synthesizing these building blocks often involve protecting the amine and carboxyl groups of serine while functionalizing the hydroxyl group with the spin label researchgate.netresearchgate.netresearchgate.net.
Role of Fmoc Ser Otbu in Peptide Synthesis
Fundamental Principles of Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Ser-OtBu
Solid-phase peptide synthesis (SPPS) is a method where the peptide chain is assembled sequentially on an insoluble polymeric support (resin) oup.compowdersystems.com. This approach simplifies purification by allowing excess reagents and by-products to be washed away after each step, a significant advantage over solution-phase synthesis oup.compowdersystems.com. The Fmoc/tBu strategy relies on the base-lability of the Fmoc group and the acid-lability of the tert-butyl side-chain protecting groups powdersystems.comslideshare.net. This compound is a key component in this strategy, ensuring that the serine residue is correctly incorporated into the peptide chain while its hydroxyl group is protected until the final cleavage step peptide.compeptide.com.
Mechanistic Aspects of Fmoc Deprotection in SPPS
The stepwise elongation of the peptide chain in Fmoc-SPPS involves a repetitive cycle of deprotection and coupling. The Fmoc group, protecting the α-amino group of the incoming amino acid, must be removed to expose a free amine for the next coupling reaction altabioscience.com.
The Fmoc group is characteristically removed under mild basic conditions altabioscience.com. The most commonly employed reagent for Fmoc deprotection is a solution of piperidine (B6355638) (typically 20% in N,N-dimethylformamide, DMF) altabioscience.com. Other secondary amines like cyclohexylamine (B46788) or 4-methylpiperidine (B120128) can also be used altabioscience.comiris-biotech.de. The mechanism involves the deprotonation of the acidic proton on the Fmoc group by the base, followed by a β-elimination reaction. This process liberates dibenzofulvene, which is then scavenged by an excess of the base, forming a stable adduct that is removed during the washing steps altabioscience.com.
The reaction can be monitored spectrophotometrically due to the strong UV absorbance of the Fmoc group, allowing for confirmation of complete deprotection altabioscience.com.
While Fmoc deprotection is generally efficient, certain side reactions can occur, particularly with specific amino acid residues like serine, aspartic acid, and glutamic acid, if not properly managed.
Beta-elimination is a potential side reaction that can occur during Fmoc deprotection, especially with serine and threonine residues. This occurs when the base used for Fmoc removal abstracts a proton from the β-carbon of the amino acid. In the case of serine, this can lead to the formation of an α,β-unsaturated amino acid derivative, compromising the integrity of the peptide chain adventchembio.com. The choice of base and reaction conditions are critical to minimize this side reaction.
Aspartimide formation is a significant side reaction that can occur when aspartic acid or asparagine residues are present in the peptide sequence, particularly under basic conditions used for Fmoc deprotection iris-biotech.de. The side-chain carboxylate of aspartic acid (or the amide of asparagine) can cyclize with the α-amino group of the same residue after Fmoc removal, forming a succinimide (B58015) ring. This cyclic intermediate is susceptible to nucleophilic attack, leading to the formation of α- and β-peptide bonds, as well as epimerization (racemization) at the α-carbon of the aspartic acid residue iris-biotech.de.
To suppress aspartimide formation, several strategies are employed:
Using less bulky protecting groups: While tert-butyl (OtBu) esters are common for aspartic acid, they can still lead to aspartimide formation iris-biotech.deresearchgate.net. Using bulkier esters, such as those with longer carbon chains, can sterically hinder the cyclization process iris-biotech.de.
Optimizing deprotection conditions: Minimizing the exposure time to the basic deprotection reagent or using milder bases can help.
Adding scavengers: Non-nucleophilic auxiliary bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes be added in small amounts to aid Fmoc removal and potentially mitigate side reactions, although DBU itself can promote aspartimide formation in some cases iris-biotech.de.
Using alternative protecting groups: For highly sensitive sequences, alternative protecting groups for aspartic acid that are more resistant to cyclization may be considered, although these might require different deprotection chemistries iris-biotech.de.
Mitigation of Side Reactions During Deprotection
Beta-Elimination from Serine Residues
tert-Butyl Protecting Group Removal in SPPS
The tert-butyl (tBu) protecting group on the serine side chain is stable to the basic conditions used for Fmoc removal powdersystems.compeptide.com. Its removal, along with other acid-labile side-chain protecting groups and the cleavage of the peptide from the resin, is typically achieved in a final step using strong acidic conditions powdersystems.combiotage.com. Trifluoroacetic acid (TFA) is the most common reagent for this purpose, often used in combination with scavengers (e.g., triisopropylsilane, water, thioanisole) to trap reactive carbocations generated during deprotection and prevent side reactions with sensitive amino acid residues like tryptophan or methionine biotage.com. The acid lability of the tBu group ensures that it is removed efficiently during the final cleavage, yielding the fully deprotected peptide peptide.compeptide.com.
Advanced this compound Applications in Complex Peptide Synthesis
Incorporation into Pseudoproline Dipeptides for Aggregation Control
Peptide aggregation is a significant challenge in Fmoc SPPS, often leading to reduced coupling efficiency, poor solubility, and lower yields, especially for long or hydrophobic sequences. Pseudoproline dipeptides, which incorporate a proline-like oxazolidine (B1195125) or thiazolidine (B150603) ring derived from serine, threonine, or cysteine, are highly effective in disrupting secondary structure formation and preventing aggregation bachem.comacs.orgchempep.comsigmaaldrich.com. While this compound itself is a standard Fmoc-protected serine derivative, its utility is amplified when used to form or incorporated into pseudoproline dipeptides. These dipeptides, such as Fmoc-Xaa-Ser(ΨMe,Mepro)-OH, are designed to mimic the structure-breaking properties of proline. The introduction of these pseudoproline units, often at regular intervals in aggregation-prone sequences, significantly enhances peptide solubility and facilitates chain elongation bachem.comacs.orgchempep.com. Research has shown that using pseudoproline-containing dipeptides can lead to higher purity and improved yields compared to using standard Fmoc-Ser(tBu)-OH in challenging sequences chempep.commerckmillipore.comresearchgate.netacs.org. For instance, the synthesis of aggregation-prone peptides like human amylin has been successfully achieved by incorporating pseudoproline dipeptides, demonstrating their critical role in overcoming aggregation chempep.com.
Fragment Condensation Strategies Utilizing Fmoc-Ser(tBu)-OH
Fragment condensation is a powerful technique for synthesizing long peptides by joining smaller, pre-synthesized peptide fragments. This approach requires that the fragments are protected in an orthogonal manner, allowing for selective coupling. Fmoc-Ser(tBu)-OH, which refers to N-α-Fmoc-Serine with a tert-butyl ester protecting the side-chain hydroxyl group, is a key building block in this strategy. The tert-butyl group on the serine side chain is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by acid, often concurrently with the final cleavage of the peptide from the resin nih.govpeptide.com. This orthogonality makes Fmoc-Ser(tBu)-OH suitable for synthesizing protected peptide fragments. For example, Fmoc-Ser(tBu)-OH has been utilized in the preparation of MUC1, a T-cell helper peptide, employing iterative pentafluorophenyl ester-mediated fragment condensations sigmaaldrich.comlabmartgh.com. Additionally, it has been used in the synthesis of complex peptides like the C-terminal fragment of ribonuclease A, where optimizing the coupling of sterically hindered residues, such as Tyr(tBu)-dmP, was crucial researchgate.net. The use of Fmoc-Ser(tBu)-OH in fragment condensation allows for the controlled assembly of longer peptide chains, which can then be ligated together to form the final peptide product.
Chemo-selective Ligation Applications
Chemoselective ligation techniques, such as Native Chemical Ligation (NCL), enable the efficient joining of peptide fragments under mild conditions, forming a native peptide bond. Fmoc-protected amino acids, including this compound and its derivatives like Fmoc-Ser(tBu)-OH, play a role in preparing the fragments for ligation. For instance, Fmoc-Ser(tBu)-OH has been reported in the total synthesis of the antibiotic daptomycin (B549167), where it was used in a cyclization step via a chemoselective serine ligation sigmaaldrich.comlabmartgh.comsigmaaldrich.com. This highlights the utility of protected serine in creating specific ligation sites or participating in the ligation process. While direct thioester formation from Fmoc-based synthesis is challenging due to the lability of thioesters to piperidine, strategies involving post-SPPS conversion of precursors are employed rsc.orgnih.gov. The tert-butyl protection on serine is compatible with Fmoc strategies and can be removed under acidic conditions, allowing for the preparation of fragments suitable for various ligation methods, including those that might involve the serine side chain or its proximity.
Integration of Fmoc Ser Otbu in Materials Science and Bioconjugation Research
Functionalized Surfaces and Biomaterials Development
The incorporation of serine residues via Fmoc-Ser-OtBu plays a significant role in the development of functionalized surfaces and novel biomaterials. The hydroxyl group of serine, once deprotected, offers a site for further modification or for influencing the material's interaction with its environment.
Research has shown that Fmoc-protected amino acids, including Fmoc-Ser(tBu)-OH, can self-assemble into complex supramolecular structures. chemrxiv.orgresearchgate.net These structures can be controlled by altering conditions such as concentration and temperature, leading to the formation of distinct morphologies. For example, Fmoc-Ser(tBu)-OH has been observed to form flower-like structures at lower concentrations, which transition into rod-like structures at higher concentrations. chemrxiv.orgchemrxiv.org This property is being explored for the bottom-up fabrication of novel nanomaterials and for creating surfaces with controlled topography and chemistry to influence cell behavior. chemrxiv.orgresearchgate.net
In the realm of biomaterial functionalization, this compound is a key component in the synthesis of bioactive peptides used to coat implant surfaces. For instance, it has been used in the solid-phase synthesis of peptides designed to improve the biocompatibility and osteoblast response of polyetheretherketone (PEEK), a common material in medical implants. mdpi.com Similarly, it is used to synthesize peptides for the functionalization of chitosan, a natural polymer used in tissue engineering, to enhance cell adhesion and proliferation. nih.govnih.gov
Interactive Table 1: Morphological Transitions in Self-Assembled Fmoc-Ser(tBu)-OH Structures
| Concentration | Temperature | Observed Morphology | Reference |
| Low | Room Temperature | Flower-like assemblies | chemrxiv.orgchemrxiv.org |
| High | Room Temperature | Long rod-like structures | chemrxiv.orgchemrxiv.org |
| Low | 70 °C | Small rods | chemrxiv.orgchemrxiv.org |
| High | 70 °C | Big flower-like structures | chemrxiv.org |
Incorporation of Serine Residues into Polymer Matrices
This compound is instrumental in the incorporation of serine residues into various polymer matrices, leading to the creation of peptide-polymer conjugates with enhanced properties. The serine residue can introduce hydrophilicity, biocompatibility, and specific recognition sites into the polymer, making these materials suitable for biomedical applications such as drug delivery and tissue engineering. nih.govuni-muenchen.de
One common strategy involves the synthesis of a peptide containing serine using Fmoc chemistry, followed by its conjugation to a polymer. For example, Fmoc-Ser(tBu)-OH is used in the synthesis of peptides that are then conjugated to poly(ethylene glycol) (PEG), a widely used polymer in drug delivery systems. nih.govmdpi.comgoogle.com These peptide-PEG conjugates can self-assemble into nanoparticles or micelles for the encapsulation and targeted delivery of therapeutic agents. mdpi.com The inclusion of serine-containing peptides can improve the stability and biocompatibility of these nanocarriers.
Furthermore, this compound is employed in the creation of bioactive polymer scaffolds for tissue regeneration. It is a standard reagent in the synthesis of peptides used to functionalize poly(L-lactic acid) (PLLA) nanofibers, a material used for bone tissue engineering scaffolds. nih.govresearchgate.net The covalent attachment of serine-containing peptides to these scaffolds can improve cell adhesion and differentiation, leading to better tissue integration.
Bioconjugation Processes
Bioconjugation, the process of linking molecules to biological targets, heavily relies on precisely synthesized peptides. This compound is a fundamental reagent in the solid-phase peptide synthesis (SPPS) of peptides designed for various bioconjugation strategies. chemimpex.comlabmartgh.com These peptides can be equipped with specific functionalities that allow them to be attached to surfaces, nanoparticles, or large biomolecules like proteins.
A key application of this compound in this context is in the preparation of peptides for enzymatic ligation techniques, such as sortase-mediated ligation. google.comuva.nlnih.govnih.gov Sortase enzymes recognize a specific peptide sequence (e.g., LPXTG) and catalyze the formation of a new peptide bond with another molecule containing a polyglycine motif. nih.govnih.gov this compound is used alongside other protected amino acids to build the peptide substrate for the sortase enzyme. nih.gov This allows for the site-specific conjugation of peptides to proteins, enabling the creation of well-defined protein-peptide conjugates for therapeutic and diagnostic purposes. google.comnih.gov
The serine residue itself can also be a site for bioconjugation. After deprotection of the tert-butyl group, the hydroxyl side chain of serine can be modified, for example, through esterification or glycosylation, to attach other molecules of interest. This adds another layer of versatility to the peptides synthesized using this compound.
Protein Engineering and Modified Protein Design
This compound is a crucial component in the chemical synthesis of proteins, a powerful tool in protein engineering that allows for the creation of modified proteins with novel functions or enhanced stability. chemimpex.comlabmartgh.comvulcanchem.com Total chemical synthesis of proteins enables the incorporation of non-natural amino acids, post-translational modifications, and other chemical moieties at specific sites, which is often difficult or impossible to achieve through recombinant expression.
In the process of SPPS for creating large peptide fragments that are later ligated to form a full-length protein, Fmoc-Ser(tBu)-OH is the standard reagent for introducing serine residues. peptide.comrsc.org These serine residues can be important for the protein's structure and function, or they can be the sites for specific modifications. For instance, serine/threonine ligation (STL) is a chemical ligation strategy that joins a peptide fragment with a C-terminal salicylaldehyde (B1680747) ester to another peptide fragment with an N-terminal serine or threonine. nih.gov Fmoc-Ser(tBu)-OH is used to synthesize the peptide fragment containing the N-terminal serine.
The ability to chemically synthesize proteins with precisely placed serine residues or their analogs contributes significantly to the design of proteins with enhanced stability. nih.gov By strategically replacing certain amino acids or introducing modifications, researchers can improve a protein's resistance to degradation or aggregation, which is particularly important for the development of therapeutic proteins. nih.gov
Analytical Methodologies for Fmoc Ser Otbu and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in Fmoc-Ser-OtBu.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the structural integrity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer characteristic signals that confirm the presence of the Fmoc protecting group, the serine residue, and the tert-butyl ester.
¹H NMR Spectroscopy: Typical ¹H NMR spectra in solvents like CDCl₃ reveal distinct signals for the aromatic protons of the fluorenyl group, the methylene (B1212753) protons of the Fmoc group (CH₂), the methine proton of the Fmoc group (CH), the methylene protons of the serine side chain (CH₂ Ser), the alpha-proton of serine (CHα Ser), and the tert-butyl protons (COOC(CH₃)₃). For instance, signals for the Fmoc aromatic protons are observed in the δ 7.3–7.8 ppm range, the Fmoc CH₂ around δ 4.4 ppm, the serine CH₂ around δ 4.2 ppm, the serine α-proton around δ 3.9 ppm, and the tert-butyl protons as a sharp singlet around δ 1.48 ppm. rsc.org
¹³C NMR Spectroscopy: ¹³C NMR provides complementary structural information by identifying the carbon backbone. Characteristic signals include those for the carbonyl carbons of the Fmoc carbamate (B1207046) and the tert-butyl ester, the aromatic carbons of the fluorenyl moiety, the aliphatic carbons of the Fmoc group, the serine α-carbon, the serine side-chain methylene carbon, and the quaternary and methyl carbons of the tert-butyl group. For example, the tert-butyl carbons are typically observed around δ 83.1 ppm and δ 28.2 ppm. rsc.org
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. Various ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be employed.
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing for the determination of the elemental formula. For this compound (C₂₂H₂₅NO₅), a calculated monoisotopic mass is approximately 383.1733. Observed masses, often as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts, confirm this molecular weight. For instance, a [M+Na]⁺ ion would be expected around m/z 406.1627. rsc.org
Chromatographic Purity Assessment
Chromatographic techniques are essential for quantifying the purity of this compound and identifying potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of this compound, typically achieving purities of ≥98.0% or ≥99.0%. tcichemicals.comchemimpex.comlookchem.comcem.comcem.comsigmaaldrich.comsigmaaldrich.comapexbt.com
Methodology: Standard HPLC methods often utilize reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with water, often containing a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid for better peak shape and separation. Detection is commonly performed using UV absorbance at wavelengths where the Fmoc group exhibits strong absorption, such as 254 nm. rsc.orgscienceopen.comrsc.org
Purity Data: Manufacturers commonly report purities of this compound as ≥98.0% (HPLC) or ≥99.0% (HPLC). tcichemicals.comchemimpex.comlookchem.comcem.comcem.comsigmaaldrich.comsigmaaldrich.comapexbt.com For example, TCI Chemicals specifies >98.0% (HPLC)(N) for their product, tcichemicals.com while Chem-Impex reports ≥99% (HPLC). chemimpex.com CEM Corporation also specifies HPLC purity ≥99.0% for their Fmoc-amino acids. cem.comcem.com
Thin-Layer Chromatography (TLC)
TLC serves as a rapid qualitative method for monitoring reaction progress and assessing the purity of this compound.
Methodology: TLC is typically performed on silica (B1680970) gel plates. A suitable solvent system is chosen to achieve adequate separation of this compound from potential byproducts or starting materials. Visualization is commonly done under UV light (254 nm) due to the UV-absorbing Fmoc group. rsc.orgrsc.orgaben.com.brumich.edu Development can also be achieved using staining reagents like phosphomolybdic acid or potassium permanganate (B83412) after visualization under UV light. rsc.org
Application: TLC is useful for quickly checking the completion of reactions involving this compound or for screening fractions during purification. aben.com.brumich.edu
Optical Rotation Measurement
Optical rotation is a critical parameter for confirming the stereochemical integrity of this compound, ensuring it is the L-enantiomer.
Specific Rotation: The specific rotation ([α]D) is measured at a defined temperature (typically 20°C or 25°C) and concentration in a specific solvent. For this compound, reported values are generally positive, indicating the L-configuration. For example, TCI Chemicals reports a specific rotation of +6.0 to +9.0 deg (c=1, CHCl₃) tcichemicals.com, while Sigma-Aldrich reports [α]²⁰/D +25.5±1°, c = 1% in ethyl acetate (B1210297) sigmaaldrich.comsigmaaldrich.com. Glentham Life Sciences reports +22.5 - +27.5 ° (c=1, ethyl acetate) for Fmoc-Ser(tBu)-OH, which is a related compound. glentham.com Chem-Impex reports "[α]D²⁰ = -15 ± 2 ° (C=1 in MeOH)" for Fmoc-L-serine tert-butyl ester, which appears to be a different enantiomer or measurement condition. chemimpex.com
Compound List
this compound (Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-serine tert-Butyl Ester)
Fmoc-Ser(tBu)-OH (N-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine)
Fmoc-L-serine tert-butyl ester
Fmoc-Glu-OtBu (N-(9-Fluorenylmethoxycarbonyl)glutamic acid alpha-tert-butyl ester)
Future Research Directions and Challenges in Fmoc Ser Otbu Chemistry
Development of Greener Synthesis Protocols
The traditional synthesis of peptides, including the use of Fmoc-Ser-OtBu, often involves large quantities of hazardous solvents like N,N-dimethylformamide (DMF). mdpi.comrsc.org This has prompted a significant push towards developing more environmentally friendly or "green" synthesis protocols. iris-biotech.deiris-biotech.de Key areas of research include:
Reagent Recycling: Strategies to recycle reagents, particularly solvents and deprotection agents like piperidine (B6355638), are being developed to minimize waste. mdpi.com For instance, recycling schemes have been shown to reduce DMF usage by 25–30% and deprotection reagent consumption by 50%. mdpi.com
Water-Based Synthesis: A major goal is to transition towards aqueous solid-phase peptide synthesis (ASPPS). researchgate.netsci-hub.se This involves developing water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, which could be used in place of the traditional Fmoc group. sci-hub.se
Addressing Scalability and Industrial Production Challenges
While this compound is integral to laboratory-scale peptide synthesis, scaling up production for industrial and pharmaceutical applications presents several hurdles. google.comacs.org The solid-phase nature of the synthesis can lead to challenges in reaction kinetics and purification on a large scale. google.com
Key challenges and areas of focus include:
Process Optimization: Developing robust and cost-effective manufacturing processes is crucial. This includes optimizing coupling conditions, minimizing the use of expensive reagents, and ensuring consistent product quality. acs.org
Microwave-Assisted Synthesis: Microwave-assisted solid-phase peptide synthesis has emerged as a promising technique to accelerate reaction times and improve synthesis efficiency, aiding in scalability. acs.org
Alternative Synthesis Strategies: For large-scale production, liquid-phase peptide synthesis can sometimes be more advantageous than solid-phase methods, although it presents its own set of challenges, such as the removal of byproducts. google.com
Strategies for Minimizing Impurity Formation
Ensuring the purity of the final peptide product is paramount, and impurities can arise from various stages of the synthesis involving this compound. polypeptide.commerck-lifescience.com.tw Common impurities include deletion sequences, insertion sequences, and byproducts from side reactions. ajpamc.com
Strategies to mitigate impurity formation include:
High-Purity Starting Materials: The purity of the this compound building block itself is critical. merck-lifescience.com.twresearchgate.net Impurities such as free amino acids or dipeptides in the starting material can lead to the formation of incorrect peptide sequences. merck-lifescience.com.twajpamc.com Manufacturers are continuously improving purification methods to provide high-purity Fmoc-amino acids. merck-lifescience.com.tw
Optimized Deprotection and Coupling: Incomplete removal of the Fmoc group can lead to deletion sequences. researchgate.net Conversely, side reactions during coupling can introduce impurities. polypeptide.com For instance, the formation of aspartimide from aspartic acid residues is a well-known side reaction that can be minimized by using specific additives or backbone protection strategies. nih.gov
Fragment Synthesis: In the synthesis of long peptides, coupling pre-synthesized peptide fragments can be a strategy to improve purity and yield. For example, a fragment like Fmoc-Ser(tBu)-Ser(tBu)-Gly-Ala-OH can be synthesized in solution and then coupled to the growing peptide chain on the solid support. google.com
Cleavage Cocktails: The final cleavage of the peptide from the resin and removal of side-chain protecting groups like tBu requires strong acids, typically trifluoroacetic acid (TFA). thermofisher.com The cleavage cocktail often includes scavengers to prevent reactive carbocations, generated from the cleaved protecting groups, from modifying sensitive amino acid residues. polypeptide.comthermofisher.com
Exploration of Novel Protecting Group Combinations
The Fmoc/tBu protecting group strategy is the most common orthogonal scheme in modern SPPS. iris-biotech.de However, researchers are exploring novel protecting group combinations to address specific challenges and expand the capabilities of peptide synthesis. google.comsemanticscholar.org
Areas of exploration include:
Alternative Side-Chain Protection for Serine: While the tBu group is widely used for protecting the serine side chain, other protecting groups like benzyl (B1604629) (Bzl), trityl (Trt), and silyl-based groups have also been utilized, each with different lability characteristics. google.comresearchgate.net The choice of protecting group can influence side reactions and deprotection conditions. google.com
Backbone Protection: To prevent aggregation and difficult couplings in certain peptide sequences, backbone protection strategies are employed. peptide.com Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can be attached to the amide nitrogen to disrupt hydrogen bonding. peptide.com
Orthogonal Protecting Schemes: For complex peptides requiring selective modification, more elaborate orthogonal protecting group schemes are necessary. This involves using protecting groups that can be removed under very specific conditions without affecting other protecting groups. iris-biotech.de For example, protecting groups labile to very mild acid, such as methyltrityl (Mtt), allow for on-resin side-chain modifications. iris-biotech.de
Computational Chemistry Approaches to Understand Reactivity and Conformation
Computational chemistry provides powerful tools to investigate the reactivity and conformational preferences of protected amino acids like this compound, offering insights that can guide experimental work. aphrc.orgnih.gov
Key computational approaches include:
Conformational Analysis: Techniques like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to explore the potential energy surface of protected amino acids and dipeptides. aphrc.orgnih.gov These studies help identify the most stable conformations, which can influence peptide structure and reactivity. aphrc.orgscirp.org For example, studies have shown that for some protected amino acids, certain conformations like the inverse gamma turn are preferred. aphrc.org
Reactivity and Mechanistic Studies: Computational methods can be used to study reaction mechanisms, such as the process of Fmoc deprotection or the formation of side products. researchgate.netresearchgate.net This understanding can help in designing strategies to improve reaction efficiency and minimize unwanted side reactions.
Solvation Effects: The solvent plays a crucial role in peptide synthesis. Computational models can simulate the effect of different solvents on the conformation and reactivity of this compound, aiding in the selection of optimal reaction media. scirp.orgresearchgate.net
Q & A
Q. How should stock solutions of Fmoc-Ser-OtBu be prepared for peptide synthesis?
Dissolve this compound in DMSO at 250 mg/mL (651.99 mM) with sonication to ensure homogeneity. Aliquot the solution into tightly sealed vials and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent degradation .
Q. What storage conditions are optimal for maintaining this compound stability?
Store the solid compound at -20°C in a dry environment. Stock solutions should be stored at -80°C for extended stability. Repeated freeze-thaw cycles can compromise integrity, so aliquot solutions before freezing .
Q. Which analytical methods are recommended to validate this compound purity?
High-performance liquid chromatography (HPLC) with a purity threshold >98.5% and proton nuclear magnetic resonance (¹H-NMR) are standard methods. Cross-reference spectral data with literature to confirm structural consistency .
Advanced Research Questions
Q. How can contradictions in NMR data during this compound deprotection in solid-phase synthesis be resolved?
Contradictions may arise from incomplete deprotection or solvent interactions. Verify deprotection efficiency using a piperidine/DMF (20:80 v/v) mixture and monitor reaction progress via HPLC. Ensure solvents are anhydrous to prevent side reactions .
Q. What experimental design optimizes this compound solubility for improved coupling efficiency?
Test solubility in polar aprotic solvents (e.g., DMF, DCM) and evaluate coupling yields via HPLC. Pre-dissolve this compound in DMSO before adding to the reaction mixture to enhance solubility-driven kinetics .
Q. How can microwave-assisted synthesis protocols be adapted to enhance this compound deprotection efficiency?
Optimize deprotection by varying piperidine concentration (10–30% in DMF), temperature (25–50°C), and irradiation time (1–5 minutes). Use LC-MS to monitor reaction intermediates and confirm complete removal of the Fmoc group .
Q. What strategies address discrepancies in mass spectrometry (MS) data for this compound-containing peptides?
Discrepancies may stem from incomplete coupling or oxidation. Perform MALDI-TOF MS to verify molecular weights. Use reducing agents (e.g., TCEP) to prevent disulfide bond formation and reanalyze samples .
Methodological Considerations
Q. How should researchers design controls to assess this compound stability under varying experimental conditions?
Include negative controls (e.g., reactions without this compound) and stability controls (e.g., pre-incubate the compound in reaction buffers at 37°C for 24 hours). Compare HPLC profiles pre- and post-incubation to detect degradation .
Q. What computational tools aid in predicting this compound reactivity in novel peptide sequences?
Molecular dynamics simulations (e.g., GROMACS) and quantum mechanical calculations (e.g., Gaussian) can model steric hindrance and electronic effects during coupling. Validate predictions with experimental coupling yields .
Data Interpretation and Quality Control
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
